molecular formula C2F3IO B1598047 Iododifluoroacetyl fluoride CAS No. 44507-93-9

Iododifluoroacetyl fluoride

Cat. No.: B1598047
CAS No.: 44507-93-9
M. Wt: 223.92 g/mol
InChI Key: GJZXYLHNHSDAKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Iododifluoroacetyl fluoride can be synthesized from ICF₂CF₂OSO₂F in the presence of cesium fluoride. The reaction is carried out at 90°C for 3 hours, yielding ICF₂C(O)F with a 91% yield . Another method involves using 1,1,2,2-tetrafluoroethyl ethyl ether as a raw material, which is oxidized to generate acyl fluoride under the conditions of 140-160°C with the aid of a catalyst .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions: Iododifluoroacetyl fluoride undergoes various chemical reactions, including substitution reactions. For instance, it can react with cesium fluoride to form ICF₂C(O)F .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the reaction of ICF₂CF₂OSO₂F with cesium fluoride is ICF₂C(O)F .

Scientific Research Applications

Mechanism of Action

The mechanism by which iododifluoroacetyl fluoride exerts its effects involves the formation of strong carbon-fluorine bonds. These bonds are highly stable and contribute to the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to form stable intermediates during chemical transformations.

Comparison with Similar Compounds

Uniqueness: Iododifluoroacetyl fluoride is unique due to the presence of both iodine and fluorine atoms in its structure. This combination imparts distinct reactivity and stability, making it a valuable compound for specialized research applications.

Properties

IUPAC Name

2,2-difluoro-2-iodoacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F3IO/c3-1(7)2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZXYLHNHSDAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382131
Record name Iododifluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44507-93-9
Record name Iododifluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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